Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, also known as sodium danshensu (sodium DSS), is a water-soluble derivative of danshensu (DSS). DSS, a prominent water-soluble compound, is derived from Salvia miltiorrhiza Bunge, a traditional Chinese medicinal herb known as Danshen. [, ] DSS is recognized for its diverse range of pharmacological activities. [] Sodium 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate serves as an important bioactive compound with potential applications in various scientific research fields. []
Sodium Danshensu is classified as a phenolic acid derivative, specifically the sodium salt of Danshensu, which is a major active component found in Salvia miltiorrhiza. This herb has been used in traditional medicine for centuries, primarily for its cardiovascular benefits and ability to improve blood circulation. The extraction of Sodium Danshensu from Salvia miltiorrhiza involves various methods aimed at isolating this compound while maintaining its purity and efficacy.
The synthesis of Sodium Danshensu can be achieved through several methods, with one notable approach involving the extraction from Salvia miltiorrhiza. A detailed synthesis method includes:
Sodium Danshensu has a complex molecular structure characterized by its phenolic backbone. Its molecular formula is CHONa, with a molecular weight of approximately 232.24 g/mol. The structure features:
The presence of these functional groups allows Sodium Danshensu to participate in various biochemical reactions.
Sodium Danshensu participates in several chemical reactions that enhance its therapeutic potential:
The mechanism of action of Sodium Danshensu involves multiple pathways:
Research indicates that these mechanisms contribute to its therapeutic effects in conditions such as ischemia-reperfusion injury and oral cancer cell migration .
Sodium Danshensu exhibits several notable physical and chemical properties:
These properties facilitate its use in pharmaceutical formulations.
Sodium Danshensu has a wide range of scientific applications:
Salvia miltiorrhiza Bunge (Danshen), a perennial herb in the Lamiaceae family, has been a cornerstone of traditional Chinese medicine (TCM) for over 2,000 years. Historically, its roots were prescribed to "promote blood circulation and resolve blood stasis" – a TCM principle applied to cardiovascular and cerebrovascular diseases [8] [9]. Danshen’s therapeutic effects are attributed to two major compound classes:
Danshensu (DSS) emerged as a primary active constituent, exhibiting antioxidant, anti-inflammatory, and vasorelaxant properties. Its historical applications spanned myocardial infarction, stroke, and hepatic disorders, laying the groundwork for modern pharmacological exploration [3] [8].
Native danshensu faces significant pharmacokinetic limitations:
Table 1: Key Limitations of Native Danshensu vs. Advantages of Sodium Danshensu
Property | Native Danshensu | Sodium Danshensu |
---|---|---|
Chemical Stability | Low (degrades in solution) | High (salt form stabilizes lactone ring) |
Water Solubility | Moderate | High (>50 mg/mL) [5] |
Oral Bioavailability | <5% (estimated) | 13.72% in rats [10] |
Plasma Half-life (IV) | Short (<30 min) | 1.5–2.0 hours [10] |
Conversion to sodium danshensu (sodium D-(+)-β-(3,4-dihydroxyphenyl)lactate; SDSS) addressed these issues:
This structural optimization enabled reliable dosing in preclinical and clinical formulations, particularly for intravenous delivery where rapid exposure is critical [5] [10].
Early research (1980s–2000s) primarily documented SDSS’s phenotypic effects:
The past decade witnessed a paradigm shift toward mechanistic molecular investigations:
Table 2: Key Molecular Targets of Sodium Danshensu Identified Through Modern Research
Molecular Target | Biological Consequence | Disease Relevance |
---|---|---|
Pyruvate Kinase M1 (PKM1) | Inhibition → shifts muscle fiber glycolytic → oxidative metabolism [1] | Muscle atrophy, metabolic diseases |
Keap1-Nrf2 Pathway | Activates Nrf2 → upregulates HO-1/NQO1 → reduces oxidative damage [3] | Doxorubicin-induced cardiotoxicity |
NLRP3 Inflammasome | Suppresses activation → reduces IL-1β/IL-18 release [4] | Ischemic stroke, neuroinflammation |
TSC2/mTOR Pathway | Activates TSC2 → inhibits mTOR → induces autophagy [4] | Cerebral ischemia-reperfusion injury |
This transition from phenomenological observation to target deconvolution positions SDSS as a versatile scaffold for developing precision therapeutics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7